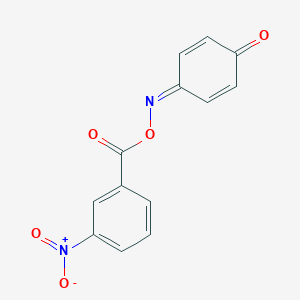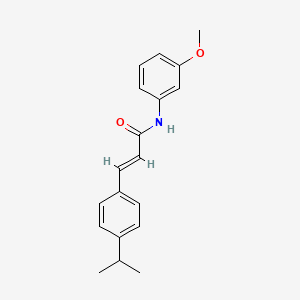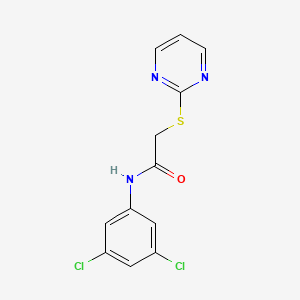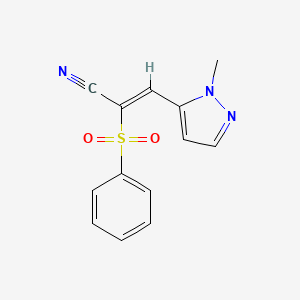![molecular formula C12H11Cl2N5O2 B5712190 methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate, commonly referred to as metribuzin, is a chemical compound used as a herbicide. It is widely used in agriculture to control broadleaf weeds and grasses in crops such as soybeans, corn, and sugarcane. The chemical structure of metribuzin consists of a triazine ring with a glycine ester attached to it. In recent years, metribuzin has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Metribuzin acts as an inhibitor of photosynthesis by disrupting the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to plastoquinone, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Metribuzin has been shown to affect the growth and development of plants by inhibiting cell division and elongation. In animals, metribuzin has been reported to cause liver and kidney damage, as well as reproductive and developmental toxicity. However, the effects of metribuzin on human health are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metribuzin has several advantages as a research tool, including its low cost, high purity, and availability. However, its toxicity and potential to contaminate samples must be taken into consideration when using it in lab experiments. Proper safety measures and disposal procedures should be followed to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on metribuzin. In medicine, further studies are needed to fully understand its potential as an antibacterial, antifungal, and anticancer agent. In environmental science, research should focus on developing methods to reduce the contamination of water sources by metribuzin. In material science, metribuzin can be explored further as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Overall, metribuzin has the potential to be a valuable research tool in various fields, and further investigation is warranted.
Métodos De Síntesis
Metribuzin is synthesized through a series of chemical reactions starting with the condensation of 4-chloroaniline and cyanuric chloride to produce 4-chloro-6-(4-chloroanilino)-1,3,5-triazine. This intermediate is then reacted with methyl glycinate to produce metribuzin.
Aplicaciones Científicas De Investigación
Metribuzin has been extensively studied for its herbicidal properties, but recent research has shown its potential in various fields such as medicine, environmental science, and material science. In medicine, metribuzin has been investigated for its antibacterial, antifungal, and anticancer activities. In environmental science, metribuzin has been studied for its effects on soil microorganisms and its potential to contaminate water sources. In material science, metribuzin has been explored for its use as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
methyl 2-[[4-chloro-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-21-9(20)6-15-11-17-10(14)18-12(19-11)16-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGRWFZYDZXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)









